[4-(3-Chlorobenzyl)piperazin-1-yl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a methoxyphenyl-oxazole carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHYL]-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets in biological systems. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler compound with similar structural features but lacking the oxazole and methoxyphenyl groups.
4-(4-Methoxyphenyl)piperazine: Another related compound with the methoxyphenyl group but without the chlorophenylmethyl and oxazole groups.
Uniqueness
1-[(3-CHLOROPHENYL)METHYL]-4-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H22ClN3O3 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-7-5-17(6-8-19)21-14-20(24-29-21)22(27)26-11-9-25(10-12-26)15-16-3-2-4-18(23)13-16/h2-8,13-14H,9-12,15H2,1H3 |
InChI Key |
CFRKUTNOZWGFIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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